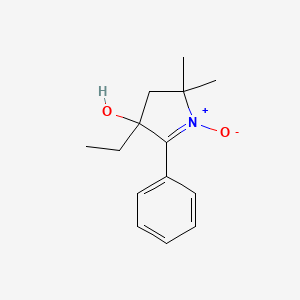![molecular formula C24H23NO2S B14443461 3-(1-Hydroxyethyl)-4-[(triphenylmethyl)sulfanyl]azetidin-2-one CAS No. 75939-72-9](/img/structure/B14443461.png)
3-(1-Hydroxyethyl)-4-[(triphenylmethyl)sulfanyl]azetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Hydroxyethyl)-4-[(triphenylmethyl)sulfanyl]azetidin-2-one is a chiral compound with significant interest in the field of organic chemistry This compound is known for its unique structural features, including a hydroxyethyl group and a triphenylmethylsulfanyl group attached to an azetidinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxyethyl)-4-[(triphenylmethyl)sulfanyl]azetidin-2-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction.
Attachment of the Triphenylmethylsulfanyl Group: The triphenylmethylsulfanyl group can be attached through a thiol-ene reaction or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of flow chemistry techniques to ensure efficient and scalable synthesis.
化学反应分析
Types of Reactions
3-(1-Hydroxyethyl)-4-[(triphenylmethyl)sulfanyl]azetidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The azetidinone ring can be reduced under suitable conditions.
Substitution: The triphenylmethylsulfanyl group can participate in substitution reactions, such as SN1 or SN2 mechanisms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as water or alcohols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield aldehydes or ketones, while reduction of the azetidinone ring may produce amines.
科学研究应用
3-(1-Hydroxyethyl)-4-[(triphenylmethyl)sulfanyl]azetidin-2-one has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(1-Hydroxyethyl)-4-[(triphenylmethyl)sulfanyl]azetidin-2-one involves its interaction with specific molecular targets. The hydroxyethyl group and the triphenylmethylsulfanyl group can participate in hydrogen bonding and hydrophobic interactions, respectively. These interactions can influence the compound’s binding affinity and specificity towards its targets.
相似化合物的比较
Similar Compounds
3-(1-Hydroxyethyl)-1-(3-phenylpropanoyl)-azetidin-2-one: This compound shares a similar azetidinone ring structure but differs in the substituents attached to the ring.
3-(Tritylthio)propionic acid: This compound has a tritylthio group similar to the triphenylmethylsulfanyl group in the target compound.
Uniqueness
3-(1-Hydroxyethyl)-4-[(triphenylmethyl)sulfanyl]azetidin-2-one is unique due to the combination of its hydroxyethyl and triphenylmethylsulfanyl groups, which confer distinct chemical properties and potential applications. The presence of these groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.
属性
CAS 编号 |
75939-72-9 |
|---|---|
分子式 |
C24H23NO2S |
分子量 |
389.5 g/mol |
IUPAC 名称 |
3-(1-hydroxyethyl)-4-tritylsulfanylazetidin-2-one |
InChI |
InChI=1S/C24H23NO2S/c1-17(26)21-22(27)25-23(21)28-24(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17,21,23,26H,1H3,(H,25,27) |
InChI 键 |
ZWWOGAZJGMVSTC-UHFFFAOYSA-N |
规范 SMILES |
CC(C1C(NC1=O)SC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


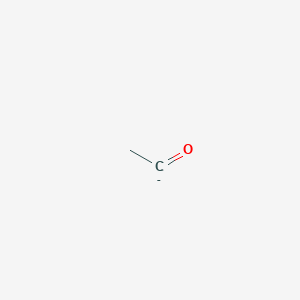
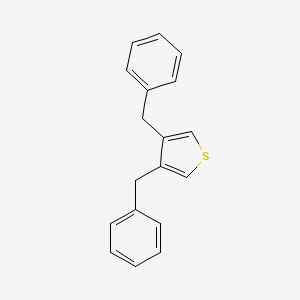
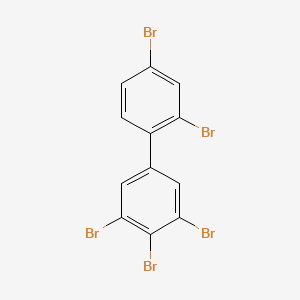
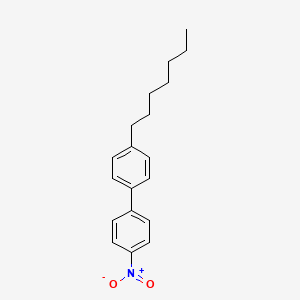

![4,4'-[(Thiophen-2-yl)methylene]bis(N,N-diethylaniline)](/img/structure/B14443420.png)
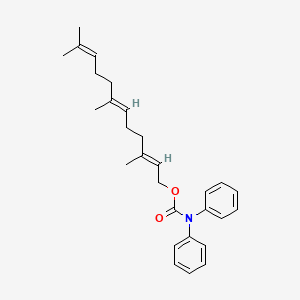
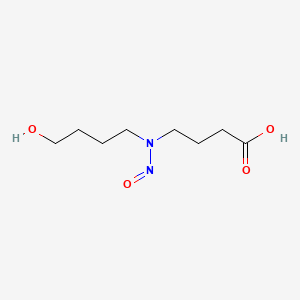
![[(1-Methoxycyclopropyl)sulfanyl]benzene](/img/structure/B14443436.png)


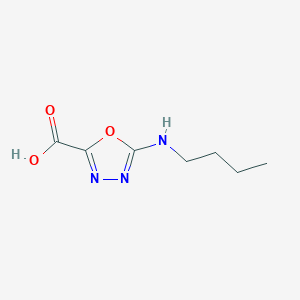
![[Anilino(methylamino)methylidene]propanedinitrile](/img/structure/B14443459.png)
